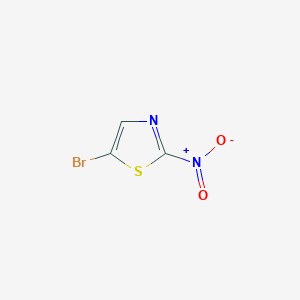

5-Bromo-2-nitrothiazole

CAS No.: 182692-69-9; 3034-48-8

Cat. No.: VC4540661

Molecular Formula: C3HBrN2O2S

Molecular Weight: 209.02

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 182692-69-9; 3034-48-8 |

|---|---|

| Molecular Formula | C3HBrN2O2S |

| Molecular Weight | 209.02 |

| IUPAC Name | 5-bromo-2-nitro-1,3-thiazole |

| Standard InChI | InChI=1S/C3HBrN2O2S/c4-2-1-5-3(9-2)6(7)8/h1H |

| Standard InChI Key | RTBUHHOZDGNXDE-UHFFFAOYSA-N |

| SMILES | C1=C(SC(=N1)[N+](=O)[O-])Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

The molecular structure of 5-bromo-2-nitrothiazole consists of a five-membered thiazole ring containing sulfur and nitrogen atoms, with bromine and nitro substituents at positions 5 and 2. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃HBrN₂O₂S | |

| Molecular Weight | 209.02 g/mol | |

| Melting Point | 84–88°C | |

| Spectral Data (IR) | C=N: ~1,550 cm⁻¹; N-O: ~1,350 cm⁻¹ | |

| Solubility | Low in polar solvents |

The bromine atom enhances electrophilic substitution reactivity, while the nitro group contributes to redox activity and hydrogen-bonding interactions.

Isomerization Dynamics

A notable feature of 5-bromo-2-nitrothiazole is its thermal isomerization to 2-bromo-5-nitrothiazole under specific conditions. This rearrangement, observed during reactions with weakly basic amines, results in competitive pathways:

-

Direct nucleophilic displacement of bromine at position 5.

-

Isomerization to the 2-bromo-5-nitro isomer, followed by substitution at position 2 .

X-ray crystallography confirms the structural identity of rearrangement products, underscoring the importance of reaction conditions in synthetic applications .

Synthesis and Industrial Production

Industrial-Scale Production

Industrial methods optimize yield (>85%) through:

-

Continuous-flow reactors to minimize side reactions.

-

Catalytic bromination using FeBr₃.

Challenges include controlling isomerization during large-scale reactions, which necessitates precise temperature regulation .

Biological Activity and Mechanisms

Antimicrobial Effects

5-Bromo-2-nitrothiazole demonstrates broad-spectrum antimicrobial activity:

| Organism | Mechanism of Action | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| Helicobacter pylori | PFOR enzyme inhibition | 0.8 µM | |

| Clostridium difficile | Disruption of redox cycling | 1.2 µM | |

| Giardia duodenalis | Flavohemoglobin targeting | 0.5 µM |

The nitro group undergoes reductive activation in anaerobic environments, generating reactive intermediates that disrupt microbial metabolism.

Applications in Scientific Research

Medicinal Chemistry

-

Anticancer Probes: Bromine substitution enhances DNA intercalation, with preliminary studies showing cytotoxicity in HeLa cells (EC₅₀ = 12 µM).

-

Enzyme Inhibition Studies: Used to investigate cytochrome P450 interactions, revealing mixed-type inhibition (Ki = 4.3 µM).

Industrial Applications

-

Dye Synthesis: Serves as a precursor for thiazole-based pigments.

-

Polymer Additives: Nitro-thiazole derivatives improve thermal stability in polyesters.

Comparative Analysis with Analogues

The dual bromine-nitro substitution in 5-bromo-2-nitrothiazole confers distinct electronic and steric effects, enabling unique binding modes in biological systems .

Future Research Directions

-

Derivative Synthesis: Modifying the thiazole ring with fluorinated groups to enhance blood-brain barrier penetration.

-

Isomerization Control: Developing catalysts to suppress thermal rearrangement during synthesis .

-

Multitarget Drug Design: Exploiting MAO-B/ChE dual inhibition for Parkinson’s disease .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume